molecular formula C14H11BrIN3O4S B14810175 5-bromo-N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide

5-bromo-N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide

Cat. No.: B14810175
M. Wt: 524.13 g/mol
InChI Key: WSFWUYIHGVGKLG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-bromo-N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}-2-furamide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of bromine and iodine atoms makes it susceptible to oxidation reactions, which can alter its chemical structure and properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by different atoms or groups.

Scientific Research Applications

5-bromo-N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}-2-furamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}-2-furamide involves its interaction with specific molecular targets and pathways. The presence of bromine, iodine, and methoxybenzoyl groups allows it to bind to certain enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, 5-bromo-N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}-2-furamide stands out due to its unique combination of functional groups. Similar compounds may include:

Properties

Molecular Formula

C14H11BrIN3O4S

Molecular Weight

524.13 g/mol

IUPAC Name

5-bromo-N-[[(3-iodo-4-methoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C14H11BrIN3O4S/c1-22-9-3-2-7(6-8(9)16)12(20)18-19-14(24)17-13(21)10-4-5-11(15)23-10/h2-6H,1H3,(H,18,20)(H2,17,19,21,24)

InChI Key

WSFWUYIHGVGKLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(O2)Br)I

Origin of Product

United States

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